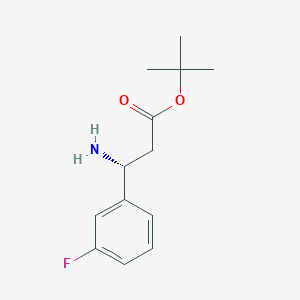
2-Azido-6-chloroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-6-chloroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both azido and chloro groups in this compound makes it a versatile compound with unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-6-chloroquinoxaline typically involves the introduction of the azido group into a quinoxaline derivative. One common method is the nucleophilic substitution reaction where a chloroquinoxaline is treated with sodium azide (NaN3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction is usually carried out at elevated temperatures to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of less hazardous solvents and reagents, are also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 2-Azido-6-chloroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN), elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).
Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Nucleophilic Substitution: Various azido derivatives.
Reduction: Aminoquinoxalines.
Cycloaddition: Triazole derivatives.
科学的研究の応用
2-Azido-6-chloroquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its azido group allows for further functionalization through click chemistry.
Biology: Investigated for its potential as a bioorthogonal reagent for labeling and tracking biomolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-Azido-6-chloroquinoxaline involves its interaction with various molecular targets. The azido group can undergo bioorthogonal reactions, allowing it to label and track specific biomolecules without interfering with biological processes. In medicinal applications, the compound may inhibit specific enzymes or pathways, leading to its antimicrobial or anticancer effects .
類似化合物との比較
2-Azidoquinoxaline: Lacks the chloro group, making it less reactive in certain substitution reactions.
6-Chloroquinoxaline: Lacks the azido group, limiting its use in bioorthogonal chemistry.
2-Azido-3-chloroquinoxaline: Similar structure but with the chloro group in a different position, leading to different reactivity and applications
Uniqueness: 2-Azido-6-chloroquinoxaline is unique due to the presence of both azido and chloro groups, which provide a combination of reactivity and versatility not found in other similar compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
特性
分子式 |
C8H4ClN5 |
|---|---|
分子量 |
205.60 g/mol |
IUPAC名 |
2-azido-6-chloroquinoxaline |
InChI |
InChI=1S/C8H4ClN5/c9-5-1-2-6-7(3-5)11-4-8(12-6)13-14-10/h1-4H |
InChIキー |
UCIBGURBITZDGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=CN=C2C=C1Cl)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


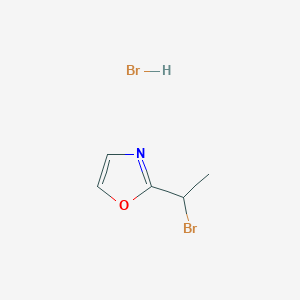
![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13498930.png)
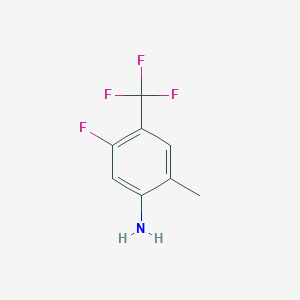
![3-(6-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B13498945.png)
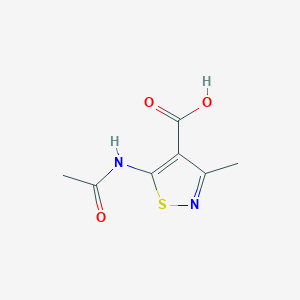
![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13498950.png)
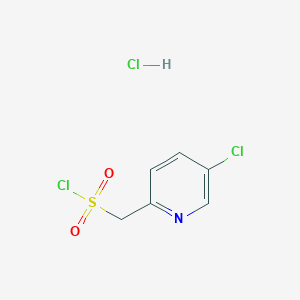
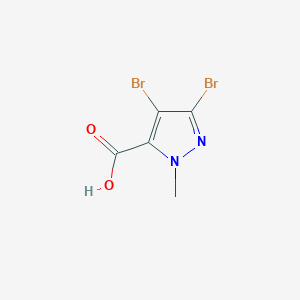

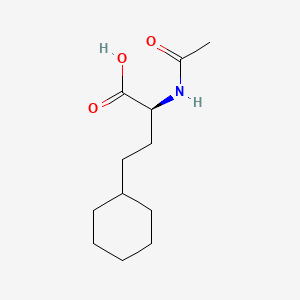
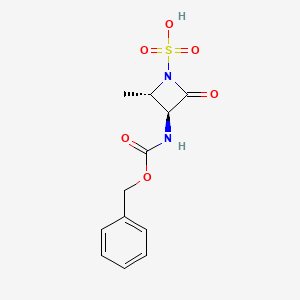
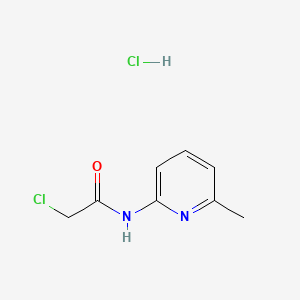
![2,2,2-Trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one](/img/structure/B13499003.png)
